molecular formula C11H15N3O2 B12958845 3-(tert-Butyl)-1-methyl-1,6-dihydropyrrolo[2,3-c]pyrazole-5-carboxylic acid

3-(tert-Butyl)-1-methyl-1,6-dihydropyrrolo[2,3-c]pyrazole-5-carboxylic acid

Cat. No.: B12958845
M. Wt: 221.26 g/mol
InChI Key: UVTYDJFCDPINGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(tert-Butyl)-1-methyl-1,6-dihydropyrrolo[2,3-c]pyrazole-5-carboxylic acid is a heterocyclic compound featuring a pyrazole ring fused with a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(tert-Butyl)-1-methyl-1,6-dihydropyrrolo[2,3-c]pyrazole-5-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate diketones with hydrazines under acidic or basic conditions . The reaction conditions often require careful control of temperature and pH to ensure high yields and purity of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and scale up the synthesis. These methods often employ catalysts to enhance reaction rates and selectivity, ensuring efficient production of the compound on a large scale .

Chemical Reactions Analysis

Types of Reactions

3-(tert-Butyl)-1-methyl-1,6-dihydropyrrolo[2,3-c]pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

3-(tert-Butyl)-1-methyl-1,6-dihydropyrrolo[2,3-c]pyrazole-5-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 3-(tert-Butyl)-1-methyl-1,6-dihydropyrrolo[2,3-c]pyrazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

Similar Compounds

  • 3-tert-Butyl-1H-pyrazole-5-carboxylic acid
  • 3-(tert-Butyl)-1-methyl-1H-pyrazole-5-carboxylic acid
  • 3-(tert-Butyl)-1-phenyl-1H-pyrazole-5-carboxylic acid

Uniqueness

3-(tert-Butyl)-1-methyl-1,6-dihydropyrrolo[2,3-c]pyrazole-5-carboxylic acid is unique due to its fused ring structure, which imparts distinct chemical and physical properties compared to other pyrazole derivatives. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C11H15N3O2

Molecular Weight

221.26 g/mol

IUPAC Name

3-tert-butyl-1-methyl-6H-pyrrolo[2,3-c]pyrazole-5-carboxylic acid

InChI

InChI=1S/C11H15N3O2/c1-11(2,3)8-6-5-7(10(15)16)12-9(6)14(4)13-8/h5,12H,1-4H3,(H,15,16)

InChI Key

UVTYDJFCDPINGP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NN(C2=C1C=C(N2)C(=O)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.